N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound. It features a triazolopyridine moiety fused with a cycloheptapyrazole structure, making it a unique and potentially bioactive molecule. Compounds containing triazolopyridine and pyrazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyridine and cycloheptapyrazole rings. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the triazolopyridine moiety . The cycloheptapyrazole ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted reactions and large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Potential c-Met kinase inhibitor.
Uniqueness
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of triazolopyridine and cycloheptapyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O/c27-20(19-15-9-3-1-4-10-16(15)22-25-19)21-13-7-2-5-11-17-23-24-18-12-6-8-14-26(17)18/h6,8,12,14H,1-5,7,9-11,13H2,(H,21,27)(H,22,25) |
InChI Key |
NLBZLPWCKVTZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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